9,10-Époxystéarate de méthyle

Vue d'ensemble

Description

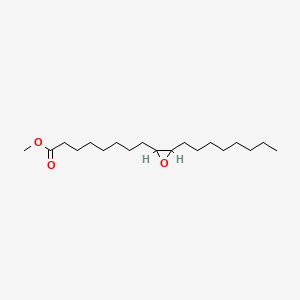

Methyl 9,10-epoxystearate is an organic compound derived from fatty acids. It is a methyl ester of 9,10-epoxystearic acid, characterized by the presence of an epoxide group at the 9th and 10th carbon positions of the stearate chain. This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties.

Applications De Recherche Scientifique

Methyl 9,10-epoxystearate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Methyl 9,10-epoxystearate is a chemical compound with the molecular formula C19H36O3

Mode of Action

It has been used in the synthesis of a variety of new oleochemicals, including polyethers . This involves a ring-opening alternating copolymerization process with different cyclic anhydrides .

Biochemical Pathways

It’s known that the compound can participate in the synthesis of bio-based aldehydes via the oxidative cleavage of vegetable oil-derived epoxides .

Pharmacokinetics

The compound’s molecular weight of 312487 Da suggests that it may have suitable properties for absorption and distribution in biological systems.

Result of Action

Its use in the synthesis of polyesters and other oleochemicals suggests that it can contribute to the formation of these materials .

Analyse Biochimique

Biochemical Properties

Methyl 9,10-epoxystearate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is epoxide hydrolase, which catalyzes the hydrolysis of epoxides to diols. This interaction is crucial for the detoxification of epoxide compounds and the regulation of lipid signaling pathways . Additionally, methyl 9,10-epoxystearate can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of lipids .

Cellular Effects

Methyl 9,10-epoxystearate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses . In particular, methyl 9,10-epoxystearate can modulate the activity of nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating lipid homeostasis and inflammation . Furthermore, it can impact cell signaling pathways by interacting with membrane-bound receptors and altering the production of secondary messengers .

Molecular Mechanism

The molecular mechanism of action of methyl 9,10-epoxystearate involves its interaction with various biomolecules. It can bind to and inhibit the activity of certain enzymes, such as epoxide hydrolase, leading to the accumulation of epoxide intermediates . This inhibition can result in altered lipid signaling and metabolic pathways. Additionally, methyl 9,10-epoxystearate can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are essential for understanding the compound’s effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 9,10-epoxystearate can change over time due to its stability and degradation. Studies have shown that methyl 9,10-epoxystearate is relatively stable under standard laboratory conditions . It can undergo hydrolysis and oxidation, leading to the formation of various degradation products . Long-term exposure to methyl 9,10-epoxystearate can result in cumulative effects on cellular function, including alterations in lipid metabolism and inflammatory responses .

Dosage Effects in Animal Models

The effects of methyl 9,10-epoxystearate vary with different dosages in animal models. At low doses, it can modulate lipid metabolism and reduce inflammation . At high doses, methyl 9,10-epoxystearate can exhibit toxic effects, including hepatotoxicity and oxidative stress . These adverse effects are likely due to the accumulation of epoxide intermediates and the disruption of cellular homeostasis . It is essential to determine the optimal dosage to balance the beneficial and adverse effects of methyl 9,10-epoxystearate in animal studies.

Metabolic Pathways

Methyl 9,10-epoxystearate is involved in several metabolic pathways, primarily related to lipid metabolism. It can be metabolized by cytochrome P450 enzymes to form various hydroxylated and oxidized products . Additionally, epoxide hydrolase can convert methyl 9,10-epoxystearate to its corresponding diol, which can further undergo β-oxidation to produce energy . These metabolic pathways are crucial for the detoxification and utilization of methyl 9,10-epoxystearate in biological systems.

Transport and Distribution

Within cells and tissues, methyl 9,10-epoxystearate is transported and distributed through various mechanisms. It can interact with lipid transport proteins, such as albumin and lipoproteins, facilitating its distribution in the bloodstream . Additionally, methyl 9,10-epoxystearate can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of methyl 9,10-epoxystearate is critical for its activity and function. It can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . The localization to these organelles is facilitated by specific targeting signals and post-translational modifications . In the endoplasmic reticulum, methyl 9,10-epoxystearate can interact with enzymes involved in lipid metabolism, while in the mitochondria, it can influence energy production and oxidative stress responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 9,10-epoxystearate is typically synthesized through the epoxidation of methyl oleate. The process involves the reaction of methyl oleate with an oxidizing agent such as peracetic acid or hydrogen peroxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure high selectivity and yield .

Industrial Production Methods: In industrial settings, the production of methyl 9,10-epoxystearate is carried out in continuous flow reactors. This method allows for efficient and scalable production. The process involves the epoxidation of methyl oleate followed by purification steps to isolate the desired product .

Types of Reactions:

Oxidation: Methyl 9,10-epoxystearate can undergo oxidative cleavage to form aldehydes and carboxylic acids.

Reduction: The epoxide ring can be reduced to form diols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, tungsten-based catalysts, moderate temperatures.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Alcohols or amines, acid or base catalysts, room temperature to moderate heating.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Diols.

Substitution: Hydroxyethers, amino alcohols.

Comparaison Avec Des Composés Similaires

Methyl 9,10-epoxystearate can be compared with other epoxidized fatty acid methyl esters such as:

- Methyl 9,10-epoxyoctadecanoate

- Methyl cis-9,10-epoxystearate

- Methyl trans-9,10-epoxystearate

Uniqueness: Methyl 9,10-epoxystearate is unique due to its specific epoxide positioning, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in the synthesis of specialized polymers and bio-based chemicals .

Propriétés

IUPAC Name |

methyl 8-(3-octyloxiran-2-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMHHLOGFDZBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2500-59-6 | |

| Record name | Methyl 9,10-epoxyoctadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2500-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9,10-epoxystearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of Methyl 9,10-epoxystearate?

A1: Methyl 9,10-epoxystearate serves as a valuable precursor in polymer synthesis. Its reaction with cyclic anhydrides, such as phthalic anhydride and succinic anhydride, yields polyesters with low glass transition temperatures. [] This reaction is particularly interesting due to its sustainability aspects: the utilization of renewable resources, low catalyst loading, and a solvent-free process. [] Additionally, its application extends to the production of nonionic detergents. []

Q2: How does the structure of Methyl 9,10-epoxystearate impact its reactivity?

A2: The epoxide ring present in Methyl 9,10-epoxystearate makes it highly susceptible to ring-opening reactions. This reactivity allows for its transformation into various other compounds. For instance, under acidic conditions, Methyl 9,10-epoxystearate can be converted to methyl methoxyhydroxystearate via ring-opening in the presence of methanol. [] This reaction exhibits high selectivity towards the vicinal hydroxyether product. [] In the absence of alcohol, the reaction yields a mixture of methyl 9- and 10-oxostearate. []

Q3: Can Methyl 9,10-epoxystearate be produced from renewable sources?

A3: Yes, Methyl 9,10-epoxystearate can be derived from methyl oleate, a common fatty acid found in plant oils, through epoxidation reactions. [] These reactions typically employ an oxidant like tert-butylhydroperoxide (TBHP) and a suitable catalyst. [, ] The use of bio-derived starting materials makes Methyl 9,10-epoxystearate a promising candidate for sustainable chemical processes.

Q4: Are there catalytic applications of Methyl 9,10-epoxystearate derivatives?

A4: Research indicates that molybdenum oxide/bipyridinedicarboxylate hybrid materials, synthesized using Methyl 9,10-epoxystearate as a precursor, demonstrate catalytic activity in epoxidation reactions of other olefins. [] These reactions utilize TBHP as the oxygen donor and showcase the potential of Methyl 9,10-epoxystearate derivatives as catalysts for the synthesis of other valuable epoxides. []

Q5: What is the fate of Methyl 9,10-epoxystearate under simulated gastric conditions?

A5: Studies simulating gastric digestion reveal that Methyl 9,10-epoxystearate undergoes significant degradation under the acidic conditions of the stomach. [] This process results in a loss of the parent compound, ranging from 17.8% to 58.8%. [] Interestingly, the digestion process leads to the formation of methyl 9,10-dihydroxystearate, indicating a possible pathway for its breakdown within the digestive system. []

Q6: What analytical techniques are employed to study Methyl 9,10-epoxystearate?

A6: Various analytical methods are used to characterize and quantify Methyl 9,10-epoxystearate. These include gas-liquid chromatography coupled with flame ionization detection and mass spectrometry (GC/FID/MS), high-performance liquid chromatography with ultraviolet detection (HPLC/UV), and nuclear magnetic resonance (NMR) spectroscopy. [, , ] These techniques allow researchers to monitor reactions, identify products, and determine the purity of Methyl 9,10-epoxystearate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.